N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
The compound N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide features a pyrazole core substituted with two methyl groups at positions 1 and 3. The pyrazole ring is linked via a carboxamide group to a 1,3,4-oxadiazole moiety bearing a 4-fluorophenyl substituent. Key features include:
- Pyrazole-Oxadiazole Hybrid: Combines the metabolic stability of oxadiazoles with the pharmacophoric versatility of pyrazoles.
- 4-Fluorophenyl Group: Enhances lipophilicity and may influence target binding via halogen interactions.
- Methyl Substitutions: Likely improve solubility and modulate steric effects.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-8-7-11(19-20(8)2)12(21)16-14-18-17-13(22-14)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXVAEHDJJYEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives and incorporates an oxadiazole moiety, which enhances its biological activity. Its molecular formula is , with a molecular weight of approximately 256.24 g/mol. The presence of the fluorophenyl group is critical for its biological interactions.
1. Anticancer Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit promising anticancer properties. The mechanism involves the inhibition of various enzymes associated with cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
A study highlighted that derivatives of oxadiazole demonstrated significant cytotoxicity against different cancer cell lines. For instance, a compound structurally similar to this compound showed an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .
2. Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties. In studies evaluating various pyrazole compounds for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, several derivatives exhibited up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs . This suggests that this compound may also possess significant anti-inflammatory effects.
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. Pyrazoles have shown activity against a range of bacterial strains including E. coli and S. aureus. The presence of specific functional groups within the molecule enhances its interaction with bacterial targets .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act by inhibiting key enzymes involved in cell proliferation and inflammation.
- Cell Cycle Arrest : Some studies have indicated that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Research Case Studies
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have shown significant inhibition of cancer cell proliferation. The incorporation of oxadiazole rings has been linked to enhanced antitumor activity. In vitro studies demonstrated that similar compounds could induce apoptosis in A549 lung cancer cells, suggesting that N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide may exhibit similar effects due to its structural characteristics .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with oxadiazole and pyrazole functionalities have been reported to possess significant antibacterial and antifungal properties. Research indicates that modifications in the substituents on the pyrazole ring can enhance activity against various pathogens, making it a candidate for further exploration in antimicrobial drug development .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. The presence of specific functional groups can modulate the inflammatory response, and compounds similar to this compound have been shown to reduce inflammation markers in experimental models .
Pesticidal Activity
Oxadiazole derivatives are being investigated for their potential use as pesticides. The unique structure of this compound may confer herbicidal or insecticidal properties. Preliminary studies suggest that similar compounds can disrupt metabolic processes in pests, leading to their potential application in crop protection strategies .
Polymer Chemistry
The incorporation of oxadiazole and pyrazole units into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that such compounds can act as effective crosslinking agents or stabilizers in polymer formulations. This application is particularly relevant in the development of high-performance materials for various industrial applications .
Case Studies and Experimental Data
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 4-Fluorophenyl vs. 3-Fluorophenyl
The position of the fluorine atom on the phenyl ring significantly impacts electronic and steric properties.
- N-(5-(4-Fluorophenyl)-...-Oxadiazol-2-yl)-... Higher lipophilicity compared to meta-substituted analogs due to reduced polarity .
- N-(5-(3-Fluorophenyl)-...-Oxadiazol-2-yl)-... () :
- Meta-fluorine introduces asymmetric electron withdrawal, which may alter binding kinetics or metabolic stability.
- Molecular formula: C₁₄H₁₂FN₅O₂ (MW: 301.28) vs. the target compound’s likely similar formula.
Table 1: Fluorophenyl Positional Isomer Comparison
Pyrazole-Oxadiazole vs. Pyrazoline Derivatives
Compounds with pyrazoline cores () differ in saturation and substitution patterns:
- N-Substituted Pyrazolines () :
- Example: 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde .
- Saturated pyrazoline ring increases conformational flexibility but reduces metabolic stability compared to aromatic oxadiazole-pyrazole hybrids.
- Biological relevance: Pyrazolines are often explored for anti-inflammatory and antimicrobial activities .
- Target Compound :
Substituent Effects on Pyrazole Carboxamides
Q & A
Q. What are the optimal synthetic routes for N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?
A common method involves condensation of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with appropriate alkyl halides (RCH₂Cl) in the presence of K₂CO₃ and DMF at room temperature . Purification via column chromatography and characterization by NMR/HRMS are critical for confirming purity and structural integrity.
Q. How is the structural confirmation of this compound achieved in academic settings?
Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated in related pyrazole derivatives . Complementary techniques include ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to validate functional groups and molecular weight.
Q. What in vitro assays are recommended for preliminary biological activity assessment?
Enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., MTT or ATP-luciferase) are widely used. Molecular docking can prioritize targets by simulating ligand-receptor interactions, as seen in studies of analogous pyrazole-carboxamide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across different experimental models?
Contradictions may arise from variations in assay conditions (e.g., pH, solvent, cell lines). A systematic approach includes:
Q. What strategies enhance the solubility and bioavailability of this hydrophobic compound?
Methodologies include:
- Pro-drug design : Introduce ionizable groups (e.g., phosphate esters).
- Nanoformulations : Use liposomes or polymeric nanoparticles to improve aqueous dispersion.
- Co-crystallization : Explore co-formers like succinic acid to modify crystal packing .
Q. How can molecular docking and dynamics refine target specificity predictions?
- Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB).
- Dynamics : Run 100+ ns simulations (e.g., GROMACS) to assess binding pose stability and free energy landscapes (MM-PBSA/GBSA).
- Validate predictions with mutagenesis studies on key residues .
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
- Pharmacokinetics : Rodent models for bioavailability, half-life, and metabolite identification (LC-MS/MS).
- Toxicity : Acute/chronic toxicity studies in zebrafish or rodents, focusing on hepatic/renal biomarkers.
- BBB penetration : Utilize MDCK-MDR1 monolayers or in situ brain perfusion models .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Synthesize analogs with substitutions at the 4-fluorophenyl or pyrazole moieties.
- Test analogs in parallel assays (e.g., IC₅₀ determination).
- Apply QSAR models (e.g., CoMFA/CoMSIA) to correlate structural features with activity .
Q. What advanced techniques characterize metabolic pathways and degradation products?
Q. How can computational modeling predict off-target effects or toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
